
5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one is a heterocyclic compound that belongs to the benzazepine family These compounds are characterized by a seven-membered ring containing nitrogen and are known for their diverse biological activities
Méthodes De Préparation
The synthesis of 5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one can be achieved through several synthetic routes. One common method involves the intramolecular cyclization of N-acyl-N-ethylaniline, which is obtained from N-ethylaniline. This reaction typically occurs under Friedel-Crafts alkylation conditions, resulting in the formation of the benzazepine ring . Another approach involves the lithiation of o-benzylaniline followed by reaction with cinnamic acid methyl ester, deprotection, and subsequent cyclization . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with hydroxylamine to form oximes or with hydrazine to form hydrazones . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, benzazepine derivatives have been studied for their potential therapeutic effects, including antibacterial activity, sodium channel blocking, and inhibition of squalene synthase . These properties make them promising candidates for the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure . Additionally, some benzazepine derivatives have shown anticancer effects .
Mécanisme D'action
The mechanism of action of 5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets and pathways. For instance, benzazepine derivatives can act as sodium channel blockers, which modulate the flow of sodium ions across cell membranes . This action can influence various physiological processes, including nerve signal transmission and muscle contraction. Additionally, some benzazepine derivatives inhibit squalene synthase, an enzyme involved in cholesterol biosynthesis, thereby reducing cholesterol levels .
Comparaison Avec Des Composés Similaires
5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one can be compared with other similar compounds, such as 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one and 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione . While these compounds share a similar benzazepine or benzodiazepine core, their chemical properties and biological activities can vary significantly. For example, the presence of different substituents, such as chlorine or methyl groups, can influence their pharmacological effects and therapeutic potential
Propriétés
Numéro CAS |
139437-20-0 |
|---|---|
Formule moléculaire |
C16H15NO |
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
5-phenyl-1,3,4,5-tetrahydro-3-benzazepin-2-one |
InChI |
InChI=1S/C16H15NO/c18-16-10-13-8-4-5-9-14(13)15(11-17-16)12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,17,18) |
Clé InChI |
XNRDOVIJXYNFNF-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=CC=CC=C2CC(=O)N1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene](/img/structure/B14274347.png)
![2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine](/img/structure/B14274351.png)
![(2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14274354.png)

![2-[(2-Bromophenyl)methyl]cyclohexane-1,3-dione](/img/structure/B14274370.png)
![Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate](/img/structure/B14274374.png)
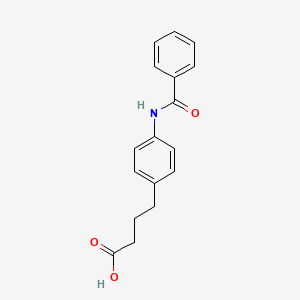
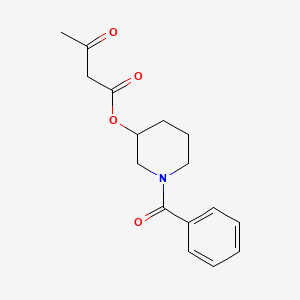

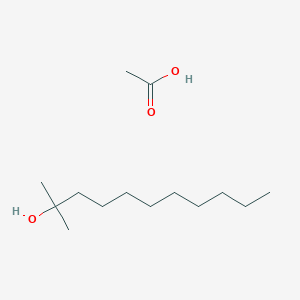
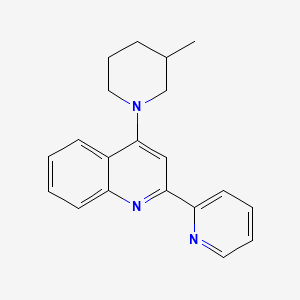
![1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]-](/img/structure/B14274419.png)
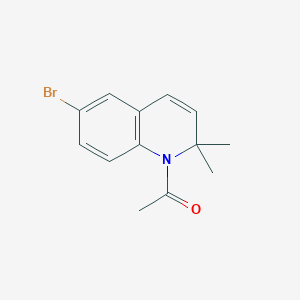
![(6S)-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-thiol](/img/structure/B14274432.png)
